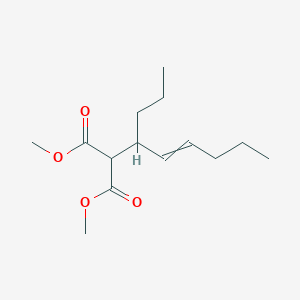

Dimethyl (non-5-en-4-yl)propanedioate

Description

Structure

3D Structure

Properties

CAS No. |

643015-12-7 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

dimethyl 2-non-5-en-4-ylpropanedioate |

InChI |

InChI=1S/C14H24O4/c1-5-7-8-10-11(9-6-2)12(13(15)17-3)14(16)18-4/h8,10-12H,5-7,9H2,1-4H3 |

InChI Key |

NJNYHZJCQLFHAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(CCC)C(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Non 5 En 4 Yl Propanedioate and Analogues

Malonic Ester-Based Alkylation Strategies for the Carbon Backbone Assembly

The core of synthesizing substituted malonates involves the formation of a carbon-carbon bond at the α-carbon of the malonic ester. wikipedia.org This is facilitated by the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups, allowing for easy deprotonation to form a stabilized carbanion or enolate. uobabylon.edu.iq

Classic Malonic Ester Synthesis Adaptations

The malonic ester synthesis is a foundational method for preparing substituted acetic acids and involves the alkylation of a malonate ester. wikipedia.orgpatsnap.com In its classic form, a dialkyl malonate is treated with a base, such as sodium ethoxide, to generate a nucleophilic enolate. wikipedia.org This enolate then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. nih.gov

For the synthesis of dimethyl (non-5-en-4-yl)propanedioate, this would involve the reaction of dimethyl malonate with a suitable nonenyl halide, for instance, 4-bromo-non-5-ene.

Reaction Scheme:

Step 1: Deprotonation: Dimethyl malonate is deprotonated by a strong base (e.g., sodium hydride in DMF) to form the sodiomalonate enolate.

Step 2: Alkylation: The enolate attacks the alkyl halide (4-bromo-non-5-ene) in an SN2 reaction to form the desired C-C bond.

A primary challenge in this approach is the potential for dialkylation, where the mono-alkylated product is deprotonated again and reacts with a second molecule of the alkyl halide. wikipedia.org Using a slight excess of the malonate ester can help to minimize this side reaction. nih.gov

| Parameter | Condition | Purpose | Ref. |

| Malonate | Dimethyl Malonate | Starting Material | wikipedia.org |

| Base | Sodium Hydride (NaH) | Deprotonation | nih.gov |

| Solvent | Dimethylformamide (DMF) | Reaction Medium | nih.gov |

| Alkylating Agent | 4-bromo-non-5-ene | Introduction of nonenyl group | - |

| Stoichiometry | Slight excess of malonate | Minimize dialkylation | nih.gov |

Transition-Metal-Catalyzed Alkylation Approaches (e.g., Pd-catalyzed)

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile alternative for the alkylation of soft nucleophiles like malonate enolates. mdpi.com Palladium-catalyzed allylic alkylation is a prominent example, enabling the formation of C-C bonds with high efficiency and selectivity. mdpi.comnih.gov This method typically involves the reaction of a palladium(0) complex with an allylic substrate (like an allylic acetate) to form a π-allyl palladium intermediate, which is then attacked by the malonate nucleophile. prepchem.com

The synthesis of analogues can be achieved by reacting dimethyl malonate with various allylic acetates in the presence of a palladium catalyst and a suitable ligand. mdpi.com Sterically hindered phosphine (B1218219) ligands have proven effective in promoting the arylation and alkylation of dialkyl malonates. acs.orgnih.gov

| Catalyst System | Substrate | Product | Yield | Ref. |

| [Pd(η³-C₃H₅)Cl]₂ / Ligand 4a | 1,3-diphenyl-2-propen-1-yl acetate | Dimethyl 2-[(E)-1,3-diphenylprop-2-en-1-yl]malonate | High | mdpi.com |

| Pd(dmdba)₂ / Ligand | Racemic β-ketoester | α-alkylated ketone | Moderate | nih.gov |

| Pd(OAc)₂ / BrettPhos | 2-allylphenyltriflate | Malonate-substituted cyclopentane (B165970) | Good | nih.gov |

Organocatalytic Functionalization Techniques

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. For malonate functionalization, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety, are particularly effective. rsc.orgbeilstein-journals.org These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the malonate and a hydrogen-bond-donating group (e.g., thiourea) to activate the electrophile and orient the reactants, enabling high stereoselectivity. beilstein-journals.orgnih.gov

While often employed in Michael additions, these organocatalysts can facilitate various enantioselective alkylations of dimethyl malonate, providing access to chiral substituted propanedioates. doaj.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess. beilstein-journals.org

Installation of the Alkene Moiety

The introduction of the C=C double bond is a critical step in forming the target structure. This can be achieved concurrently with the C-C bond formation or as a separate strategic move.

Michael Addition Pathways for Alkene Introduction

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In this context, the dimethyl malonate enolate acts as the Michael donor. chem-station.com

To synthesize analogues of this compound, dimethyl malonate can be added to various α,β-unsaturated ketones, esters, or nitro compounds. rsc.orgwikipedia.org This reaction creates a 1,5-dicarbonyl or related structure that can be further elaborated. wikipedia.org Asymmetric versions of this reaction are well-developed, often using the bifunctional organocatalysts described previously to achieve high enantioselectivity. rsc.orgbeilstein-journals.org

For instance, the reaction of dimethyl malonate with an unsaturated 1,4-diketone, catalyzed by a squaramide derivative, can produce adducts in high yields and enantiomeric purities. beilstein-journals.orgnih.gov

| Catalyst Type | Michael Acceptor | Yield | Enantiomeric Excess (ee) | Ref. |

| Cinchonine-thiourea | β-nitrostyrene | High | High (up to 95%) | rsc.org |

| Cinchona-squaramide | Unsaturated 1,4-diketone | up to 98% | up to 93% | beilstein-journals.orgnih.gov |

| La-linked-BINOL | α,β-unsaturated ketone | High | High | chem-station.com |

Photoinduced Radical Alkylation of Malonates with Nonactivated Alkenes

An iridium-based photocatalyst that, upon irradiation with light, generates an alkyl radical from a suitable precursor (e.g., a Katritzky salt or a carboxylic acid).

A metal-hydride hydrogen atom transfer (MHAT) catalyst (e.g., using manganese) to activate the alkene. princeton.edu

A nickel catalyst that facilitates the cross-coupling of the generated radicals in a "radical sorting" mechanism. princeton.eduprinceton.edu

Allylic-Allylic Alkylation Strategies

Allylic-allylic alkylation represents a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This strategy involves the reaction of an allylic electrophile with an allylic nucleophile, often in the presence of a transition metal catalyst. While a direct documented synthesis of this compound using this method is not prevalent in the literature, the principles can be readily applied.

A potential synthetic approach would involve the reaction of a suitable allylic carbonate, such as a derivative of non-5-en-4-ol, with dimethyl malonate as the nucleophile. The reaction would likely be catalyzed by a palladium or iridium complex, which is known to facilitate such transformations with high regio- and stereoselectivity.

A noteworthy advancement in this area is the use of vinylogous pronucleophiles in allylic-allylic alkylations. For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) has been successfully employed as a pronucleophile in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates. nih.govnih.gov This reaction proceeds under nucleophilic catalysis with dimeric cinchona alkaloids, affording products with excellent enantiocontrol. nih.govnih.gov The isoxazole (B147169) moiety in the product can subsequently be transformed into a carboxylic acid group, providing a route to dicarboxylic acid derivatives. nih.govnih.gov This methodology offers an alternative to the direct use of malonates and expands the scope of accessible substituted propanedioate analogues.

Table 1: Key Features of Catalytic Systems for Allylic-Allylic Alkylation

| Catalyst System | Key Advantages | Potential Substrates for Analogue Synthesis |

| Palladium Complexes | High efficiency, good control over regioselectivity. | Allylic carbonates, allylic acetates. |

| Iridium Complexes | High enantioselectivity, tolerance of various functional groups. | Allylic phosphates, allylic ethers. |

| Dimeric Cinchona Alkaloids | Excellent enantiocontrol in nucleophilic catalysis. nih.govnih.gov | Morita-Baylis-Hillman (MBH) carbonates. nih.govnih.gov |

Multi-Component Reactions in Propanedioate Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. nih.govwikipedia.org This approach aligns with the principles of green chemistry by minimizing steps and waste. nih.gov The synthesis of substituted propanedioates and their derivatives can be effectively achieved through various MCRs.

While a specific MCR for this compound is not explicitly described, established MCRs can be adapted. For example, a reaction analogous to the Hantzsch dihydropyridine (B1217469) synthesis, which is a three-component reaction, could potentially be modified. tcichemicals.com This would involve the condensation of an aldehyde, a β-ketoester (in this case, a derivative related to the nonenyl group), and an ammonia (B1221849) source. tcichemicals.com

Another relevant MCR is the Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound (like dimethyl malonate), and urea (B33335) or thiourea. tcichemicals.com By choosing an appropriate aldehyde carrying the nonenyl moiety, a dihydropyrimidinone derivative could be formed, which could then be further elaborated to the target propanedioate structure.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for generating molecular diversity. wikipedia.org These reactions could be employed to synthesize complex analogues of this compound by incorporating the nonenyl fragment through one of the starting components. wikipedia.org

Table 2: Prominent Multi-Component Reactions Applicable to Propanedioate Analogue Synthesis

| Reaction Name | Number of Components | Key Reactants | Potential for Propanedioate Synthesis |

| Hantzsch Dihydropyridine Synthesis | Three | Aldehyde, β-ketoester, Ammonia tcichemicals.com | Synthesis of dihydropyridine-based propanedioate precursors. tcichemicals.com |

| Biginelli Reaction | Three | Aldehyde, β-dicarbonyl, Urea/Thiourea tcichemicals.com | Formation of dihydropyrimidinone structures with propanedioate-like features. tcichemicals.com |

| Passerini Reaction | Three | Isocyanide, Carboxylic acid, Aldehyde/Ketone wikipedia.org | Generation of α-acyloxy carboxamides as precursors to complex propanedioate analogues. wikipedia.org |

| Ugi Reaction | Four | Isocyanide, Carboxylic acid, Aldehyde/Ketone, Amine wikipedia.org | Highly versatile for creating diverse peptide-like structures with propanedioate functionalities. wikipedia.org |

Alternative Synthetic Routes to Substituted Dimethyl Propanedioates

Beyond the aforementioned methodologies, several other synthetic strategies can be envisioned for the preparation of this compound and its analogues.

One common approach is the direct alkylation of dimethyl malonate. This involves deprotonating dimethyl malonate with a suitable base, such as sodium ethoxide or sodium hydride, to form the corresponding enolate. This enolate can then react with an appropriate electrophile, such as a 4-halo-non-5-ene, in a classic SN2 reaction to furnish the desired product. The success of this method relies on the availability and stability of the haloalkene.

Another viable route is through a Michael addition. If a suitable α,β-unsaturated ester bearing the nonenyl group can be synthesized, dimethyl malonate can act as a Michael donor, adding to the β-position of the unsaturated system in the presence of a catalytic amount of base. This conjugate addition would yield a precursor that can be further modified to the target compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the carbon skeleton of the target molecule. For instance, a Heck reaction could couple an aryl or vinyl halide with an alkene derived from the nonenyl moiety, followed by further functional group manipulations to introduce the propanedioate group.

An efficient synthetic route to enantiomers of α-tert-butyl-substituted benzylaminate C,N-palladacycles has been developed based on the separation of diastereomers of its (S)-prolinate derivative, showcasing an alternative approach to obtaining chiral substituted compounds. researchgate.net

Table 3: Comparison of Alternative Synthetic Routes

| Synthetic Route | Key Transformation | Advantages | Potential Challenges |

| Direct Alkylation | SN2 reaction of malonate enolate with an alkyl halide. | Straightforward, well-established methodology. | Availability and stability of the alkyl halide. |

| Michael Addition | Conjugate addition of malonate to an α,β-unsaturated ester. | Good for forming 1,5-dicarbonyl systems. | Synthesis of the required Michael acceptor. |

| Cross-Coupling Reactions | Palladium-catalyzed C-C bond formation (e.g., Heck, Suzuki). | High efficiency and functional group tolerance. | Multi-step sequence may be required. |

Reactivity and Transformation Pathways of Dimethyl Non 5 En 4 Yl Propanedioate

Reactivity of the Malonate Diester Moiety

The malonate portion of the molecule is characterized by a methylene (B1212753) group (the α-carbon) activated by two adjacent electron-withdrawing ester groups. This activation imparts significant reactivity to the α-carbon and its associated hydrogens, and the ester groups themselves are susceptible to characteristic reactions.

The protons on the carbon situated between the two carbonyl groups (the α-carbon) of the malonate moiety are significantly acidic, with a pKa value around 13. ucalgary.calibretexts.org This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion. jove.commlsu.ac.in For Dimethyl (non-5-en-4-yl)propanedioate, a base such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is typically used to generate the corresponding enolate, preventing transesterification. libretexts.orgwikipedia.org

This enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most commonly SN2-type alkylations with electrophiles like alkyl halides. patsnap.comfiveable.mejove.com This reaction is a cornerstone of the malonic ester synthesis, allowing for the introduction of a wide range of substituents at the α-position. libretexts.orgwikipedia.org The process can even be repeated to achieve dialkylation if a second equivalent of base and an alkylating agent are used. wikipedia.orgmasterorganicchemistry.com

| Electrophile (R-X) | Reagent/Conditions | Product Structure |

| Iodomethane (CH₃I) | 1. NaOMe, MeOH2. CH₃I | Dimethyl 2-methyl-2-(non-5-en-4-yl)propanedioate |

| Benzyl Bromide (BnBr) | 1. NaOMe, MeOH2. BnBr | Dimethyl 2-benzyl-2-(non-5-en-4-yl)propanedioate |

| Allyl Chloride | 1. NaOMe, MeOH2. Allyl Chloride | Dimethyl 2-allyl-2-(non-5-en-4-yl)propanedioate |

A key transformation of substituted malonic esters is decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). jove.com This process typically occurs after the ester groups are hydrolyzed to carboxylic acids. The resulting substituted malonic acid, which is a β-dicarboxylic acid, readily loses CO₂ upon heating to yield a substituted carboxylic acid. ucalgary.calibretexts.orgmasterorganicchemistry.com The mechanism involves a cyclic six-membered transition state, leading to an enol intermediate that tautomerizes to the final carboxylic acid product. jove.com

A more direct method that avoids the isolation of the dicarboxylic acid is the Krapcho decarboxylation. wikipedia.org This reaction involves heating the malonate ester, particularly a methyl ester, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as lithium chloride (LiCl), and a small amount of water. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack of the chloride ion on one of the methyl groups, followed by decarboxylation. wikipedia.org This method is advantageous as it is often performed under neutral conditions and can selectively remove one ester group while tolerating other functionalities. wikipedia.orgresearchgate.net Recent advancements have adapted this reaction to aqueous microwave conditions, enhancing its efficiency and environmental friendliness. organic-chemistry.orgorganic-chemistry.org

| Method | Typical Reagents and Conditions | Intermediate | Final Product Type |

| Classical Hydrolysis & Decarboxylation | 1. NaOH or KOH (aq), Δ2. H₃O⁺, Δ | Substituted Malonic Acid | Substituted Acetic Acid |

| Krapcho Decarboxylation | LiCl, DMSO, H₂O, Δ (~150-180 °C) | Carbanion (after dealkylation and CO₂ loss) | Substituted Methyl Ester |

| Microwave-Assisted Krapcho | Li₂SO₄, H₂O, Microwave (e.g., 210 °C) | BAC2-type pathway intermediate | Substituted Methyl Ester |

The methyl ester groups of this compound can be converted to other esters through transesterification. This equilibrium-driven process can be catalyzed by acids or bases, or by specific catalysts like modified zirconia or organotin compounds, which can provide high yields and purity. researchgate.netgoogle.com Studies have also shown that uncatalyzed transesterification of malonates can occur, proceeding through a proposed cyclic enolate intermediate. rsc.orgrsc.org

Ester hydrolysis, or saponification, is the conversion of the esters to carboxylate salts using a base like sodium hydroxide, followed by acidification to yield the corresponding dicarboxylic acid. patsnap.comnih.gov This is often the first step in the classical malonic ester synthesis before decarboxylation. ucalgary.ca Acid-catalyzed hydrolysis using aqueous mineral acids is also possible, though it can be slow and may require elevated temperatures. beilstein-journals.orggoogle.com Vigorous hydrolysis conditions, such as refluxing with a mixture of HBr and acetic acid, can lead to simultaneous hydrolysis and decarboxylation. beilstein-journals.org

| Transformation | Reagents | Conditions | Product |

| Transesterification | Benzyl alcohol, Sulfated Zirconia | 393 K, 5 h | Dibenzyl (non-5-en-4-yl)propanedioate |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq)2. H₃O⁺ | Reflux | (Non-5-en-4-yl)propanedioic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) | Heat (e.g. 70 °C) | (Non-5-en-4-yl)propanedioic acid |

Reactivity of the Non-5-en-4-yl Alkene Moiety

The terminal double bond in the non-5-en-4-yl side chain provides a second site for reactivity, behaving as a typical electron-rich alkene. It readily undergoes addition reactions and can participate in cyclization pathways.

The π-bond of the alkene is a nucleophile and is susceptible to attack by electrophiles. ucalgary.calibretexts.org In the presence of protic acids like hydrogen halides (e.g., HBr, HCl), an electrophilic addition occurs. youtube.com The reaction proceeds via protonation of the double bond to form the most stable carbocation intermediate (Markovnikov's rule), which is then attacked by the halide nucleophile. libretexts.org For the non-5-en-4-yl group, this would lead to the formation of a secondary carbocation.

The presence of both a nucleophilic center (the malonate enolate) and an electrophilic center (the alkene) within the same molecule opens up the possibility of intramolecular cyclization reactions. For instance, treatment with a halogen source like N-bromosuccinimide (NBS) could generate a bromonium ion intermediate from the alkene. This electrophilic intermediate could then be trapped by the internal nucleophile (the malonate enolate, formed with a base) to generate a substituted cyclopentane (B165970) or cyclohexane (B81311) ring, a process known as halonium-induced cyclization. masterorganicchemistry.com Furthermore, gold-catalyzed cyclizations of allene-substituted malonates have been shown to proceed via nucleophilic attack of the ester's carbonyl oxygen, suggesting that metal-catalyzed intramolecular reactions involving the alkene and ester moieties are plausible pathways to form lactones or other cyclic structures. nih.govacs.org

| Reaction Type | Reagents | Conditions | Potential Product |

| Hydrohalogenation | HBr | Inert solvent | Dimethyl (5-bromononan-4-yl)propanedioate |

| Halohydrin Formation | Br₂, H₂O | - | Dimethyl (5-bromo-6-hydroxynonan-4-yl)propanedioate |

| Intramolecular Halocyclization | 1. NaH2. I₂ | THF | Substituted cyclic ether or lactone |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) catalyst | Solvent (e.g., Dichloromethane) | Lactone or other carbocycle |

The alkene moiety can also undergo radical-mediated transformations. Free-radical addition can be initiated by peroxides or photochemically, allowing for the alkylation of the double bond. lookchem.com For example, a radical generated from a suitable precursor can add to the terminal carbon of the alkene, creating a new carbon-centered radical which then propagates a chain reaction or is quenched. nih.gov

Modern synthetic methods, such as photoredox catalysis, provide powerful tools for the functionalization of alkenes. nih.gov These methods can generate radicals under mild conditions that add to double bonds. acs.org Depending on the reaction design, this can lead to intermolecular cross-couplings or intramolecular cyclizations. acs.orgresearchgate.net For this compound, a radical could be generated elsewhere in the molecule or from an external source, which then adds to the terminal alkene. The resulting radical intermediate could then undergo further reactions, including cyclization onto the malonate system or reaction with another species to complete the functionalization. Cobalt-based metalloradical catalysis has also been shown to be effective for the cyclopropanation of olefins using diazomalonates, indicating the potential for related transformations. nih.gov

| Reaction Type | Reagents/Initiators | Conditions | Potential Outcome |

| Radical Addition | Thiol (R-SH), AIBN | Heat or UV light | Anti-Markovnikov addition of R-S group |

| Reductive Coupling | Photoredox catalyst, Hantzsch ester, Ni catalyst | Visible light | Coupling with another activated olefin |

| Intramolecular Radical Cyclization | Ti(III) species, or Bu₃SnH, AIBN | - | Formation of a five- or six-membered ring |

| Radical Cyclopropanation | Diazo compound, Co(II) catalyst | Room Temperature | Formation of a cyclopropyl (B3062369) group at the double bond |

Olefin Metathesis for Structural Diversification

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgharvard.edulibretexts.orgyoutube.com For a molecule like this compound, with its terminal double bond, several metathesis strategies could be envisioned for structural diversification.

Cross-Metathesis (CM): This would involve reacting the title compound with another olefin to generate a new, more complex alkene. The outcome would be highly dependent on the reaction partner and the catalyst used. libretexts.org

Ring-Closing Metathesis (RCM): If the "non-5-en-4-yl" chain were part of a larger diene structure, RCM could be employed to form cyclic structures, a common strategy in the synthesis of macrocycles. libretexts.orgyoutube.com

Acyclic Diene Metathesis (ADMET) Polymerization: Under specific conditions, typically at higher concentrations, the diene could undergo ADMET to form polymers. libretexts.orgcaltech.edu

The success of these transformations would be contingent on the compatibility of the metathesis catalyst with the ester functional groups. Modern Grubbs-type catalysts are known for their high functional group tolerance, making them suitable candidates for such reactions. harvard.educaltech.edu

Table 1: Potential Olefin Metathesis Reactions of this compound

| Metathesis Type | Potential Reactant(s) | Potential Product Type |

| Cross-Metathesis | Another terminal or internal alkene | Substituted alkene |

| Ring-Closing Metathesis | If part of a diene system | Cyclic alkene |

| Acyclic Diene Metathesis | Self-metathesis | Polymeric material |

This table is a theoretical projection as no specific experimental data for this compound was found.

Chemoselective and Regioselective Transformations of Both Functional Groups

The presence of two distinct functional groups—the alkene and the malonic ester—in "this compound" opens the door to a variety of chemoselective and regioselective transformations.

The malonic ester moiety is known for the acidity of the α-proton, which can be deprotonated to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylation. libretexts.orgwikipedia.orgopenochem.org The ester groups themselves can undergo hydrolysis, transesterification, or reduction. libretexts.orgyoutube.com

The alkene can undergo a wide array of reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, independently of the ester functionality under appropriate conditions. The challenge and opportunity lie in selectively transforming one group in the presence of the other. For instance, a mild hydrogenation catalyst might reduce the double bond without affecting the ester groups. Conversely, certain reagents could specifically target the ester for hydrolysis or reduction while leaving the alkene intact.

Cascade and Domino Reactions Involving this compound

The bifunctional nature of "this compound" makes it an ideal candidate for cascade or domino reactions, where a single set of reagents and conditions initiates a sequence of transformations. nih.govresearchgate.net For example, a reaction could be initiated at the alkene, which then generates a reactive intermediate that subsequently interacts with the malonate portion of the molecule, or vice-versa.

One could envision a Michael addition to an activated alkene, followed by an intramolecular cyclization involving the malonate enolate. nih.gov Another possibility would be an initial transformation of the malonate, followed by a reaction involving the newly modified part of the molecule and the pendant alkene. The specific pathways would be highly dependent on the chosen reagents and catalysts.

Based on an extensive review of publicly accessible scientific literature, there is currently no specific information available for the compound "this compound." While the fundamental principles of organic chemistry allow for theoretical predictions of its reactivity in areas such as olefin metathesis, chemoselective transformations, and cascade reactions, the absence of experimental data precludes a detailed and authoritative discussion as requested. The provided outline suggests a depth of knowledge that is not present in the public domain, and as such, a comprehensive article on this specific compound cannot be generated at this time.

Stereochemical Control in the Synthesis and Reactions of Dimethyl Non 5 En 4 Yl Propanedioate

Asymmetric Synthesis Methodologies

The introduction of chirality at the α-carbon of the propanedioate backbone is primarily achieved through asymmetric synthesis. This can be broadly categorized into methods relying on chiral catalysts to influence the stereochemical course of the reaction and those that utilize chiral auxiliaries or existing stereocenters in the substrate to direct the formation of a specific diastereomer.

The alkylation of the malonate enolate is a common method for the synthesis of α-substituted derivatives like Dimethyl (non-5-en-4-yl)propanedioate. wikipedia.orgyoutube.com The use of chiral catalysts in this process can effectively induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of malonic esters. acs.orgfrontiersin.orgnih.gov In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, facilitates the reaction between the aqueous and organic phases. acs.orgfrontiersin.orgnih.govfrontiersin.org For the synthesis of a compound like this compound, this would involve the reaction of dimethyl malonate with a suitable non-5-en-4-yl halide. The chiral catalyst forms a chiral ion pair with the malonate enolate, which then reacts with the electrophile in the organic phase, leading to an enantioenriched product. frontiersin.orgnih.govfrontiersin.org The efficiency of this process is demonstrated by the α-alkylation of various malonates, where high yields and excellent enantioselectivities (up to 98% ee) have been reported. frontiersin.orgnih.govresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents another key strategy. mdpi.comresearchgate.netnih.gov This method is particularly relevant for introducing unsaturated substituents. In a typical reaction, a palladium(0) complex with a chiral ligand catalyzes the reaction of a nucleophile, such as the enolate of dimethyl malonate, with an allylic electrophile. mdpi.comresearchgate.netnih.gov The choice of the chiral ligand, which can range from phosphines like BINAP to more complex structures, is crucial in determining the enantioselectivity of the product. mdpi.com For instance, in the alkylation of cycloalkenyl acetates with dimethyl malonate, high enantiomeric excesses (>95% ee) have been achieved using palladium catalysts with chiral diphosphine ligands. mdpi.com Molybdenum-catalyzed asymmetric allylic alkylation has also been developed as a complementary method, offering high regio- and enantioselectivity for a range of substrates. chemrxiv.orgcapes.gov.br

Table 1: Representative Enantioselective Alkylations of Malonates using Chiral Catalysis

| Catalyst System | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | Benzyl bromide | Diphenylmethyl tert-butyl α-methylmalonate | 99 | 98 | nih.gov |

| [Pd(η³-C₃H₅)Cl]₂ / (S)-BINAP | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 90 | 90 (R) | mdpi.com |

| Mo-complex / ShabyDACH ligand | Tri-substituted allylic electrophiles | Malonate nucleophiles | - | >90 | chemrxiv.org |

| N-(9-anthracenylmethyl)cinchoninium chloride (PTC) | Allyl bromide | tert-Butyl methyl α-benzylmalonate | 90 | 86 | acs.org |

This table presents data from related systems to illustrate the potential of these methods for the synthesis of this compound.

Diastereoselective strategies involve the use of a chiral auxiliary or a pre-existing stereocenter in the substrate to control the formation of a new stereocenter. researchgate.net This approach results in the formation of diastereomers in unequal amounts, which can then be separated.

One effective method is the substrate-controlled Michael addition of a nucleophile to an alkylidene malonate bearing a chiral auxiliary. researchgate.net For example, an α,β-unsaturated diethyl malonate can be modified with an Evans' chiral auxiliary (an oxazolidinone). researchgate.net The addition of a Grignard reagent to this system proceeds with high diastereoselectivity (up to 99% d.r.), where the chiral auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. researchgate.net After the reaction, the chiral auxiliary can be cleaved to yield the desired product. researchgate.net

Another approach involves the diastereoselective synthesis of complex molecules where multiple stereocenters are introduced in a single step. For instance, the reaction of simple ketones, aldehydes, and amines can lead to the formation of substituted diaziridines with three new stereocenters, often with high diastereoselectivity. rsc.org While not directly applied to malonates, this principle of creating multiple stereocenters with high control can be adapted to more complex synthetic routes.

Enantioselective Transformations and Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to an enantioenriched product and leaving the unreacted starting material enriched in the other enantiomer. wikipedia.org

For a compound like this compound, a racemic mixture could be subjected to an enantioselective transformation, such as a hydrolysis or an oxidation, catalyzed by a chiral catalyst or an enzyme. For example, enzymatic kinetic resolution using lipases is a widely used method for the resolution of esters. The enzyme would selectively hydrolyze one enantiomer of the diester to the corresponding monoester, allowing for the separation of the unreacted diester and the monoester product, both in enantioenriched forms.

A related concept is dynamic kinetic resolution (DKR), where the starting material rapidly racemizes under the reaction conditions. nih.govnih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.govnih.gov Asymmetric transfer hydrogenation of α-keto esters is a prime example of a DKR process that can generate multiple contiguous stereocenters with high diastereoselectivity. nih.gov

Influence of Substrate and Catalyst Design on Stereoselectivity

The stereochemical outcome of an asymmetric reaction is highly dependent on the intricate interplay between the substrate structure and the design of the chiral catalyst. ekb.egresearchgate.net

In catalyst-controlled reactions, the structure of the chiral ligand is paramount. For instance, in palladium-catalyzed asymmetric allylic alkylation, the bite angle, steric bulk, and electronic properties of the phosphine (B1218219) ligands on the palladium center create a specific chiral environment around the active site. mdpi.com This chiral pocket dictates the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate. researchgate.net The development of novel ligands, such as the C1-symmetric diamino-cyclohexane (DACH) pyridyl ligand for molybdenum-catalyzed reactions, has been instrumental in achieving high enantioselectivity for challenging substrates. chemrxiv.org

Substrate design also plays a crucial role. In phase-transfer catalysis, the nature of the ester groups on the malonate can influence the enantioselectivity. frontiersin.orgfrontiersin.org For example, using bulky ester groups like tert-butyl can enhance the stereochemical discrimination by the chiral catalyst. acs.orgfrontiersin.orgnih.govfrontiersin.org In substrate-controlled diastereoselective reactions, the choice of the chiral auxiliary is critical. researchgate.net The auxiliary must effectively block one face of the molecule to direct the approach of the reagent and must be readily removable after the reaction. researchgate.net

The interplay between the substrate and catalyst is often subtle. For example, in the palladium-catalyzed AAA, the structure of the allylic substrate, including the nature of the leaving group and the substituents on the allyl fragment, can significantly impact both the regio- and enantioselectivity of the reaction. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of Dimethyl Non 5 En 4 Yl Propanedioate

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

The definitive structural analysis of complex organic molecules like Dimethyl (non-5-en-4-yl)propanedioate relies on a suite of advanced spectroscopic methods. These techniques, moving beyond simple confirmation of presence, provide detailed insights into the molecule's three-dimensional structure, connectivity, and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced NMR techniques are indispensable for unambiguously determining the stereochemistry and conformational preferences of substituted propanedioates. For a molecule with a chiral center, such as at the 4-position of the nonenyl chain in this compound, specific NMR experiments can elucidate the relative and absolute configuration.

Two-dimensional NMR (2D-NMR) experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments measure through-space interactions between protons. For instance, correlations observed in a NOESY spectrum between the proton at the chiral center (C4) and specific protons on the propanedioate moiety or the rest of the nonenyl chain would reveal their spatial proximity, allowing for the determination of the molecule's preferred conformation in solution.

In the context of similar substituted malonates, researchers have successfully used these techniques to assign stereochemistry. For example, in studies of diastereomeric palladium-catalyzed allylic substitution products of dimethyl malonate, the stereochemical outcome was confirmed using 2D-NMR methods.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Dimethyl Malonate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |

| CH₃ (ester) | ~3.7 (s, 6H) | ~52.5 | HMBC to C=O |

| CH (malonate) | ~3.5 (t, 1H) | ~51.0 | COSY to C4-H; HMBC to C=O, C4 |

| C=O (ester) | - | ~169.0 | HMBC from CH₃, CH (malonate) |

| C4-H (nonenyl) | Variable (m, 1H) | Variable | COSY to C3-H₂, C5-H |

| C5-H (alkene) | ~5.4-5.8 (m, 1H) | ~125-135 | COSY to C4-H, C6-H |

| C6-H (alkene) | ~5.0-5.2 (m, 1H) | ~125-135 | COSY to C5-H |

| CH₂ (nonenyl) | Variable | Variable | COSY, HMBC correlations establish connectivity |

| CH₃ (nonenyl) | Variable | Variable | COSY, HMBC correlations establish connectivity |

Note: The chemical shifts are approximate and would vary for the specific target molecule. The table illustrates the types of data obtained.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.

For this compound (C₁₄H₂₂O₄), the expected exact mass would be calculated. An HRMS analysis, often using techniques like Electrospray Ionization (ESI), would then provide an experimental mass. Agreement between the calculated and observed mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. For instance, in the characterization of related compounds, HRMS has been used to confirm the addition of substituents to a malonate core.

Data Table: HRMS Data for a Hypothetical C₁₄H₂₂O₄ Compound

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

| [M+H]⁺ | 255.1591 | 255.1589 | -0.8 |

| [M+Na]⁺ | 277.1410 | 277.1412 | +0.7 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : For this compound, a strong absorption band around 1730-1750 cm⁻¹ in the IR spectrum would be characteristic of the C=O stretching vibration of the two ester groups. researchgate.net The C-O single bond stretches would appear in the 1000-1300 cm⁻¹ region. researchgate.net The presence of the alkene C=C double bond would be indicated by a medium-to-weak band around 1640-1680 cm⁻¹, and the vinylic C-H stretch would be observed above 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretch of the nonenyl group would be expected to give a strong signal. The symmetric stretches of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum.

Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O (ester) | Stretch | 1730-1750 (Strong) | Weak to Medium |

| C-O (ester) | Stretch | 1000-1300 (Strong) | Weak |

| C=C (alkene) | Stretch | 1640-1680 (Weak to Medium) | Strong |

| =C-H (alkene) | Stretch | >3000 (Medium) | Medium |

| C-H (alkane) | Stretch | 2850-2960 (Medium to Strong) | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry, with very high precision.

For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration if a heavy atom is present or by using specific crystallographic techniques. The resulting crystal structure would provide a detailed model of the molecule's conformation in the solid state, which can then be compared with the solution-state conformation determined by NMR. While no crystal structure for the specific title compound is available, crystal structures of related malonate derivatives have been reported, providing valuable insights into their packing and intermolecular interactions in the solid state.

Computational Studies and Theoretical Insights

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry : This provides a theoretical three-dimensional structure of the molecule in the gas phase, which can be compared to experimental data from X-ray crystallography or NMR.

Predict spectroscopic properties : DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and Raman spectra. Comparing these theoretical spectra with experimental ones can aid in the assignment of complex spectra.

Analyze the electronic structure : Calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. This information is crucial for understanding the molecule's reactivity. For example, the regions of highest and lowest electrostatic potential would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Predict reactivity : DFT can be used to model reaction pathways and calculate activation energies, providing insights into the kinetic and thermodynamic favorability of different reactions. For instance, the reactivity of the alpha-proton on the malonate moiety or the reactivity of the double bond could be computationally explored.

Such computational approaches have been successfully applied to other malonate systems to understand their reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of their interconversion. This analysis is crucial for understanding the molecule's physical properties and its interaction with other chemical species.

For this compound, the conformational flexibility arises primarily from the rotation around several single bonds within the nonenyl side chain and the bonds connecting this chain to the propanedioate core. MD simulations are typically performed by placing the molecule in a simulation box with a chosen solvent, often mimicking experimental conditions, and solving Newton's equations of motion for every atom in the system. youtube.comyoutube.comyoutube.com The potential energy of the system is described by a molecular mechanics force field.

The primary goals of MD simulations for this molecule include:

Sampling Conformational Space: To identify the full range of possible three-dimensional arrangements.

Identifying Low-Energy Conformers: To determine the most stable and thus most populated conformations at a given temperature.

Analyzing Torsional Angles: To understand the rotational preferences and energy barriers around key single bonds, such as the C4-C(malonate) bond and the C4-C5 bond in the nonenyl chain.

A typical simulation protocol would involve an initial energy minimization of the structure, followed by a gradual heating phase to the desired temperature, an equilibration phase to allow the system to reach thermal equilibrium, and finally, a production phase where the trajectory data is collected for analysis. youtube.com The trajectory provides a time-ordered record of the positions and velocities of all atoms, from which conformational populations and thermodynamic properties can be derived. youtube.comyoutube.com

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Behavior |

| C3-C4-C(malonate)-C(O)OCH₃ | Rotation around the bond linking the side chain to the malonate core | Influences the orientation of the ester groups relative to the bulky substituent. |

| C(malonate)-C4-C5=C6 | Rotation around the C4-C5 bond | Determines the spatial position of the alkene group relative to the chiral center. |

| C4-C5=C6-C7 | Rotation around the C5=C6 double bond | While rotation is restricted, analysis can reveal deviations from planarity. |

| C3-C4-C5-H | Rotation around the C4-C5 bond | Defines the orientation of the hydrogen atom at the chiral center. |

The results from MD simulations provide the necessary ensemble of conformers for subsequent, more accurate quantum mechanical calculations, such as those used in computational spectroscopy for absolute configuration assignment. nih.gov

Computational Spectroscopy (e.g., NMR, Electronic Circular Dichroism) for Absolute Configuration Assignment

Computational spectroscopy is an indispensable tool for structural elucidation, offering a direct comparison between theoretically predicted spectra and experimental data. For a chiral molecule like this compound, these methods are particularly vital for assigning the absolute configuration of its stereocenter (C4).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR spectra through computational methods has become increasingly accurate. nih.gov For this compound, Density Functional Theory (DFT) calculations or advanced machine learning models, such as Graph Neural Networks (GNNs), can be employed to predict ¹H and ¹³C chemical shifts. nih.gov The process involves first obtaining a set of low-energy conformers, often from an MD simulation, and then calculating the NMR shielding tensors for each conformer. A Boltzmann-averaged spectrum is then generated based on the relative energies and populations of these conformers. This predicted spectrum can be compared with the experimental one to validate the proposed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Malonate-CH | ~3.5 | ~55 |

| OCH₃ | ~3.7 | ~52 |

| C=O | - | ~169 |

| C4-H | ~2.8 | ~45 |

| C5-H | ~5.4 | ~128 |

| C6-H | ~5.6 | ~132 |

| Side Chain CH₂/CH₃ | 0.9 - 2.2 | 14 - 35 |

Note: These are hypothetical values based on structurally similar compounds. Actual values would require specific DFT or ML calculations.

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a definitive method for determining the absolute configuration of chiral molecules in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. nih.gov The chiral center at C4 in this compound induces a chiral environment, leading to a characteristic ECD spectrum.

The modern approach combines experimental ECD measurements with time-dependent DFT (TD-DFT) calculations. nih.govnih.gov The methodology is as follows:

A thorough conformational search is performed for both the (R) and (S) enantiomers, typically using MD simulations followed by DFT optimization of the most stable conformers.

TD-DFT calculations are then run on each significant conformer of both enantiomers to predict their individual ECD spectra.

The final theoretical ECD spectrum for each enantiomer is obtained by taking a Boltzmann average of the spectra of its contributing conformers.

The experimental ECD spectrum of the synthesized sample is then compared to the predicted spectra for the (R) and (S) configurations. A match between the experimental spectrum and one of the theoretical spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netmdpi.com

The chromophores in this compound—the two ester carbonyl groups (n→π* transitions) and the carbon-carbon double bond (π→π* transition)—are expected to give rise to distinct Cotton effects in the ECD spectrum, making this technique highly applicable.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound would most likely be achieved via the malonic ester synthesis, which involves the alkylation of a dimethyl malonate enolate with a suitable electrophile, such as 4-bromo-non-5-ene or a similar derivative with a good leaving group. libretexts.orgmasterorganicchemistry.com Computational modeling, primarily using DFT, provides profound insights into the reaction mechanism, energetics, and stereoselectivity.

The key reaction step is the nucleophilic substitution (SN2) of the leaving group on the nonenyl chain by the malonate enolate. organicchemistrytutor.com Computational modeling can be used to map out the entire potential energy surface of this reaction.

Key aspects to be investigated include:

Reactant and Product Structures: Optimization of the geometries of the dimethyl malonate enolate, the alkylating agent (e.g., 4-bromo-non-5-ene), and the final product.

Transition State (TS) Search: Locating the transition state structure for the C-C bond-forming step. The TS represents the highest energy point along the reaction coordinate. Its geometry reveals the concerted nature of bond breaking (C-Br) and bond formation (C-C).

Activation Energy (Ea) Calculation: The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the located TS is correct for the reaction of interest.

Table 3: Computational Data for the Alkylation Step (Illustrative)

| Parameter | Description | Computationally Derived Information |

| ΔE‡ (Activation Energy) | Energy barrier for the SN2 reaction. | Provides a quantitative measure of the reaction's kinetic feasibility. |

| ΔErxn (Reaction Energy) | Overall energy change from reactants to products. | Indicates whether the reaction is exothermic or endothermic. |

| TS Geometry | Atomic arrangement at the transition state. | Confirms the SN2 mechanism (e.g., backside attack). |

| IRC Path | Minimum energy path connecting reactants and products via the TS. | Validates the transition state and provides a dynamic picture of the reaction. |

By modeling this reaction, chemists can predict its feasibility, understand the factors controlling its efficiency, and gain a fundamental understanding of the bond-forming process at a molecular level.

Mechanistic Investigations of Reactions Involving Dimethyl Non 5 En 4 Yl Propanedioate

Elucidation of Reaction Pathways and Intermediates (e.g., radical, ionic)

The reactions of Dimethyl (non-5-en-4-yl)propanedioate are predominantly governed by ionic pathways, a characteristic feature of malonic esters in organic synthesis. wikipedia.orgwikipedia.org The primary site of reactivity is the carbon atom situated between the two ester carbonyl groups (the α-carbon). The protons on this carbon are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting conjugate base.

Ionic Pathways:

The most common reaction pathway begins with the deprotonation of the α-carbon by a suitable base to form a carbanion, specifically an enolate. wikipedia.org This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: In the presence of an alkyl halide, the enolate of this compound can undergo nucleophilic substitution, typically an SN2 reaction, to introduce an additional substituent at the α-carbon. The choice of base is crucial to prevent side reactions like saponification or transesterification. wikipedia.org

Michael Addition: As a soft nucleophile, the enolate can also undergo Michael addition to α,β-unsaturated carbonyl compounds. lookchem.com This conjugate addition is a powerful tool for the formation of more complex molecular architectures.

Intramolecular Reactions: The "non-5-en-4-yl" substituent introduces the possibility of intramolecular reactions. The double bond in the side chain can act as a nucleophile or an electrophile under different conditions. For instance, in the presence of an electrophilic activator (like I2 or a mercury salt), an intramolecular cyclization could occur where the double bond attacks an electrophilically activated species, or the enolate could attack the activated double bond to form a cyclic structure.

Radical Pathways:

While less common for malonic esters, radical pathways can be initiated under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or through photolysis. In the context of this compound, a radical could be generated at the allylic position of the nonenyl chain. This radical could then potentially undergo intramolecular cyclization or intermolecular reactions. However, without specific experimental evidence, these remain hypothetical pathways.

The primary intermediates in the ionic reactions of this compound are carbanions/enolates. In hypothetical radical reactions, the intermediates would be carbon-centered radicals. The presence of the unsaturated side chain does not fundamentally alter the initial ionic steps of typical malonate reactions but offers possibilities for subsequent intramolecular transformations.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the detailed mechanism of a reaction, including the determination of the rate law, rate constants, and the influence of reactant concentrations, temperature, and catalysts. For reactions involving this compound, kinetic studies would focus on its key transformations, such as alkylation or cyclization.

A typical approach to studying the kinetics of an alkylation reaction of this compound would involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Hypothetical Kinetic Data for Alkylation:

| Experiment | [this compound] (M) | [Base] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10-4 |

| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10-4 |

From such data, the rate law for the reaction could be determined. For many malonic ester alkylations, the rate-determining step is the nucleophilic attack of the enolate on the alkyl halide, and the reaction is often found to be first order in the malonic ester, first order in the base, and first order in the alkyl halide.

Isotope Labeling Experiments for Mechanistic Probes

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the study of reactions of this compound, deuterium (B1214612) (2H) and carbon-13 (13C) would be the most common isotopes used.

Deuterium Labeling: To confirm the deprotonation at the α-carbon as the initial step, this compound could be treated with a deuterated base (e.g., NaOD in D2O). The incorporation of deuterium at the α-position, detectable by NMR spectroscopy or mass spectrometry, would provide strong evidence for the formation of an enolate intermediate.

Carbon-13 Labeling: To probe for rearrangements or decarboxylation mechanisms, specific carbon atoms in the molecule could be enriched with 13C. For example, labeling one of the carbonyl carbons and then analyzing the 13C distribution in the products of a subsequent reaction (like a Claisen condensation) could elucidate the connectivity changes during the reaction.

Illustrative Isotope Labeling Scheme:

| Labeled Reactant | Reaction | Expected Labeled Product | Mechanistic Insight |

| This compound (2H at α-C) | Alkylation with CH3I | Product with 2H at α-C | Confirms α-C as the nucleophile |

| This compound (13C at C=O) | Decarboxylation | Labeled CO2 | Traces the origin of the eliminated CO2 |

Transition State Analysis and Energy Profiles

Computational chemistry provides invaluable tools for analyzing the transition states and energy profiles of reaction pathways. For reactions of this compound, density functional theory (DFT) calculations could be employed to model the geometries and energies of reactants, intermediates, transition states, and products.

An energy profile for a two-step reaction like alkylation would show two transition states. The first corresponds to the deprotonation of the α-carbon, and the second to the nucleophilic attack of the enolate on the alkyl halide. The relative heights of these energy barriers would indicate the rate-determining step of the reaction.

For a potential intramolecular cyclization, computational modeling could help to distinguish between different possible ring-closing pathways (e.g., 5-exo-trig vs. 6-endo-trig cyclization) by comparing the activation energies of the respective transition states. The calculated energy profile would reveal the most kinetically and thermodynamically favorable pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.